2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile
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Overview
Description
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluorobenzotrifluoride followed by a nucleophilic substitution reaction to introduce the acetonitrile group . The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H4BrF4N |
---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
2-[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H4BrF4N/c10-6-2-1-5(3-4-15)8(11)7(6)9(12,13)14/h1-2H,3H2 |
InChI Key |
MHPUAAJGNDLUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)C(F)(F)F)Br |
Origin of Product |
United States |
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